![molecular formula C8H6F2N2 B13715602 7-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/no-structure.png)
7-(Difluoromethyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a difluoromethyl group attached to the seventh position of the imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridines are known for their broad spectrum of biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable difluoromethylating agent. One common method is the reaction of 2-aminopyridine with difluoromethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and efficiency. The use of microreactors allows for precise control of reaction parameters, leading to higher purity and reduced by-products. Catalysts such as palladium or copper may be used to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Difluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of difluoromethyl ketones.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
Applications De Recherche Scientifique
7-(Difluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-(Difluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The difluoromethyl group enhances the compound’s binding affinity to its targets, increasing its potency.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: The parent compound without the difluoromethyl group.
7-Fluoro-imidazo[1,2-a]pyridine: A similar compound with a fluorine atom at the seventh position.
7-Methyl-imidazo[1,2-a]pyridine: A compound with a methyl group at the seventh position.
Comparison: 7-(Difluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs. Additionally, the difluoromethyl group can influence the compound’s electronic properties, leading to different reactivity patterns in chemical reactions.
Propriétés
Formule moléculaire |
C8H6F2N2 |
|---|---|
Poids moléculaire |
168.14 g/mol |
Nom IUPAC |
7-(difluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)6-1-3-12-4-2-11-7(12)5-6/h1-5,8H |
Clé InChI |
OQSZOZFWSDZISE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=CN=C2C=C1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



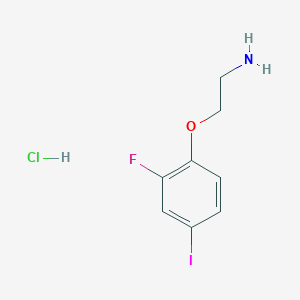
![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)

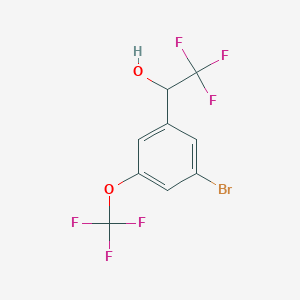
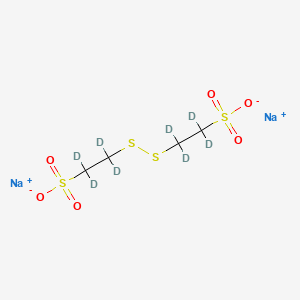
![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
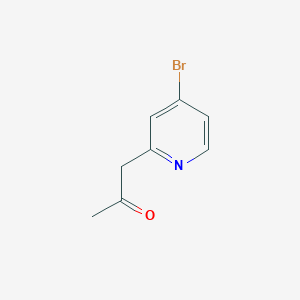
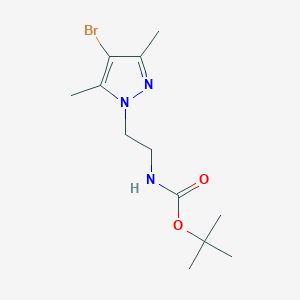
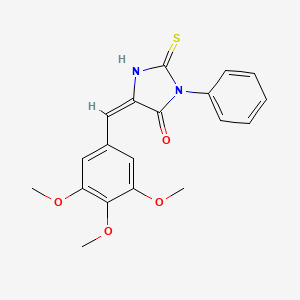
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B13715588.png)
